N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide
Description
N-[4-(1H-Pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring two heterocyclic moieties: a 1H-pyrrole ring attached to the benzamide’s para-position and a 1H-pyrazole substituent on the phenyl group linked to the amide nitrogen (Figure 1).
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(16-5-9-18(10-6-16)24-13-1-2-14-24)22-17-7-3-15(4-8-17)19-11-12-21-23-19/h1-14H,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTROWDALBCCVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Alkylation Approach
The foundation of this method lies in constructing the pyrazole ring through cyclization, followed by functionalization via alkylation. A representative protocol, adapted from benzamide-based pyrazole syntheses , begins with the reaction of benzoyl isothiocyanate 1 and malononitrile 2 in potassium hydroxide–ethanol (KOH–EtOH). This yields a thiourea intermediate 3 , which undergoes alkylation with methyl iodide to form 4 . Subsequent treatment with hydrazine induces cyclization, generating the 5-aminopyrazole core 5 (Figure 1).
Key Reaction Conditions
-
Cyclization : Conducted in ethanol under reflux for 5 hours.
-
Alkylation : Performed at room temperature using methyl iodide.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoyl isothiocyanate, malononitrile | KOH–EtOH, reflux | Thiourea 3 | 85 |
| 2 | Methyl iodide | RT, 2 h | Alkylated intermediate 4 | 78 |
| 3 | Hydrazine hydrate | Ethanol, reflux | 5-Aminopyrazole 5 | 72 |
The pyrazole-bearing aniline 6 is then coupled with 4-(1H-pyrrol-1-yl)benzoyl chloride 7 via amide bond formation. This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM), yielding the target compound 8 in 65% yield .
Diazonium Salt Coupling Strategy
This route leverages diazonium chemistry to introduce the pyrrole moiety. Starting with 4-nitroaniline 9 , diazotization using sodium nitrite and hydrochloric acid produces the diazonium salt 10 , which couples with pyrrole 11 in aqueous sodium acetate. Reduction of the nitro group in 12 with hydrogen/palladium yields 4-(1H-pyrrol-1-yl)aniline 13 .
Concurrently, 4-(1H-pyrazol-3-yl)phenylamine 14 is synthesized via cyclization of hydrazine with a β-keto ester derivative. The final amidation between 13 and 4-(1H-pyrazol-3-yl)benzoyl chloride 15 proceeds in tetrahydrofuran (THF) with triethylamine, affording the target compound (Figure 2).
Optimized Parameters
| Intermediate | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Diazonium salt 10 | NaNO₂, HCl | 0–5°C | 90 |
| Coupled product 12 | Pyrrole, NaOAc | RT | 68 |
| Aniline 13 | H₂/Pd | Ethanol | 82 |
Direct Amide Bond Formation
A streamlined approach involves pre-forming both aromatic modules and conjugating them via amide linkage. 4-(1H-Pyrrol-1-yl)benzoic acid 16 is activated to its acid chloride 17 using thionyl chloride. Simultaneously, 4-(1H-pyrazol-3-yl)aniline 14 is prepared via cyclization of ethyl acetoacetate with hydrazine hydrate. The coupling of 17 and 14 in DCM with triethylamine catalyst produces the target benzamide in 80% yield .
Critical Analysis
-
Activation Efficiency : Thionyl chloride achieves >95% conversion to acid chloride.
-
Side Reactions : Minimal epimerization due to mild conditions.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) ensures >98% purity .
Comparative Evaluation of Methods
Cyclization-Alkylation offers modularity but requires multi-step purification. Diazonium Coupling excels in regioselectivity but demands stringent temperature control. Direct Amidation is efficient but necessitates high-purity intermediates. Computational studies (DFT/B3LYP) on analogous compounds reveal that electron-withdrawing groups (e.g., nitro) on the pyrazole enhance stability and reaction kinetics .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1. Structural Comparison of N-[4-(1H-Pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide and Analogs
Physicochemical Properties
- Solubility: Substituents like morpholinosulfonyl (A1550134) or tert-butyl (72) may enhance solubility compared to the target compound’s simpler heterocycles.
Biological Activity
N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-parasitic treatments. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 305.36 g/mol. The compound features a pyrazole ring and a pyrrole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. The mechanisms through which these compounds exert their effects include:
-
Inhibition of Cell Proliferation : Compounds containing pyrazole and pyrrole moieties have shown significant inhibition against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
These values indicate that the compound exhibits moderate cytotoxicity, comparable to established chemotherapeutics.
Compound Cell Line IC50 (µM) This compound MCF7 12.50 Similar Pyrazole Derivative A549 26.00
Antileishmanial Activity
Another area of interest is the compound's potential against leishmaniasis. Similar pyrazole derivatives have been evaluated for their efficacy against Leishmania species:
-
Efficacy Against Leishmania infantum : Research indicates that certain pyrazole derivatives demonstrated activity comparable to pentamidine, a standard treatment for leishmaniasis, but with reduced cytotoxicity.
Compound Target Organism Activity This compound Leishmania infantum Active
This suggests that the compound may serve as a lead structure for developing new antileishmanial agents.
Study on Anticancer Properties
A study published in MDPI evaluated various pyrazole derivatives against different cancer cell lines. The findings indicated that compounds structurally similar to this compound exhibited significant growth inhibition in the following cell lines:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | Pyrazole Derivative 1 | 5.85 |
| A549 | Pyrazole Derivative 2 | 21.30 |
| Hep2 | Pyrazole Derivative 3 | 17.82 |
These results underscore the potential of this class of compounds in cancer therapy.
Antiparasitic Activity
In another study focusing on antileishmanial activity, researchers synthesized and tested several derivatives against L. infantum and L. amazonensis. The study found that modifications in electronic regions and lipophilicity significantly influenced the interaction with parasitic targets:
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Leishmania amazonensis | Active |
This highlights the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the common synthetic routes for N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1 : Preparation of the pyrrole and pyrazole intermediates via cyclization reactions.
- Step 2 : Coupling the intermediates with a benzamide derivative using amide bond-forming reagents like EDCI/HOBt in DMF .
- Step 3 : Purification via column chromatography (e.g., silica gel, 10% methanol/dichloromethane) or recrystallization .
- Alternative methods may employ Suzuki cross-coupling for aryl-aryl bond formation using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O .
Table 1 : Comparison of Synthetic Methods
| Method | Key Steps | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Amide Coupling | Intermediate coupling | EDCI, HOBt, DMF | 40–50% | |
| Suzuki Cross-Coupling | Pd-catalyzed aryl coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–70% | |
| Multi-step Synthesis | Intermediate preparation + coupling | Varied (e.g., TLC monitoring) | 33–48% |
Q. Which techniques are used for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H⁺] = 385.2) .
- X-ray Crystallography : Resolves 3D structure; SHELX programs refine crystallographic data .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify pyrazole/pyrrole substituents (e.g., electron-withdrawing groups on phenyl rings enhance receptor binding) .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor binding studies (e.g., radioligand displacement) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like G-protein-coupled receptors .
Table 2 : Bioactivity of Structural Analogs
| Analog Compound | Biological Activity | Target | Reference |
|---|---|---|---|
| N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | Anticancer (IC₅₀ = 2.1 µM) | Tubulin | |
| 3-(Pyridin-3-yloxy)-5-methylpyrazole | Antimicrobial (MIC = 8 µg/mL) | Bacterial enzymes |
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Assay Optimization : Vary substrate concentrations or co-factors (e.g., ATP in kinase assays) .
- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation .
Q. What strategies improve synthetic yield during scale-up?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Solvent Optimization : Use DMF for solubility vs. THF for milder conditions .
- In-line Monitoring : Employ TLC or FTIR to track reaction progress and minimize side products .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., KD = 120 nM) .
- Mutagenesis Studies : Identify critical residues in target proteins (e.g., Tyr⁴⁵⁶ in kinase domains) .
- Metabolic Profiling : Use liver microsomes to assess stability and metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
